molecular formula C17H21N3O2S2 B2388291 N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207025-53-3

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2388291
CAS No.: 1207025-53-3
M. Wt: 363.49
InChI Key: ZPAPSMFPPXWWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 2-Thiopheneethylamine , which is an aromatic amine. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in acetone in the presence of triethylamine . The reaction conditions were optimized to yield the desired product .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups including a thiazole ring and a cyclopentanecarboxamide group . The crystal structure of a similar compound, 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one, has been reported .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 3,4-dichlorophenacyl bromide to form (4-(3,4-dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone . It can also react with 2-bromo-1-(thiophen-2-yl)ethanone to yield 4-methoxyphenyl(4-(thiophen-2-yl) .

Scientific Research Applications

Antiallergy Activity

A study highlighted the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which were tested for antiallergy activity. These compounds showed significant potency, outperforming disodium cromoglycate in rat models. This suggests the compound's potential for further pharmacological evaluation in allergy treatment contexts (Hargrave, Hess, & Oliver, 1983).

Anti-anoxic Activity

Another study focused on the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, demonstrating anti-anoxic (AA) activity in mice. These compounds, especially N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride, showed potent AA activity, indicating their potential in treating conditions related to oxygen deprivation in the brain (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Anticancer Evaluation

Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines. This suggests the compound's significant potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on their biological activity For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways depending on their biological activity . For example, some thiazole derivatives involved in antioxidant activity might impact the oxidative stress pathways, while those with antitumor activity might affect cell proliferation and apoptosis pathways.

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . Some might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted. The impact on bioavailability would depend on these properties.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain (for analgesic and anti-inflammatory activities) to inhibited microbial growth (for antimicrobial activity), among others .

Properties

IUPAC Name

N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-15(18-8-7-14-6-3-9-23-14)10-13-11-24-17(19-13)20-16(22)12-4-1-2-5-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAPSMFPPXWWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.